(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-122,721, and it belongs to the class of oxazolone derivatives.
Wirkmechanismus
The exact mechanism of action of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act on various molecular targets such as GABA receptors, adenosine receptors, and PPARγ receptors. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. In oncology, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In immunology, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 4-(cyclopentyloxy)benzaldehyde and 2-phenyl-4H-1,3-oxazol-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, it has been studied for its anticancer activity against various types of cancer cells. In immunology, it has been shown to have immunomodulatory effects.
Eigenschaften
Molekularformel |
C21H19NO3 |
---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(4Z)-4-[(4-cyclopentyloxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H19NO3/c23-21-19(22-20(25-21)16-6-2-1-3-7-16)14-15-10-12-18(13-11-15)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9H2/b19-14- |
InChI-Schlüssel |
JQYWKTOBQPWMED-RGEXLXHISA-N |
Isomerische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.